cis-3-Methoxycyclohexanol

Conformational analysis Hydrogen bonding Stereoelectronic effects

cis-3-Methoxycyclohexanol (CAS 16327-00-7) is a chiral 1,3-disubstituted cyclohexanol derivative bearing a methoxy substituent cis to the hydroxyl group at the 3-position, with the specific absolute configuration (1S,3R)-3-methoxycyclohexan-1-ol. It belongs to the cyclohexanol class (MeSH heading: Cyclohexanols) and carries two defined stereogenic centers, distinguishing it from the trans isomer (CAS 844820-96-8) and the racemic 3-methoxycyclohexanol mixture (CAS 89794-53-6).

Molecular Formula C7H14O2
Molecular Weight 130.187
CAS No. 16327-00-7
Cat. No. B2581982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Methoxycyclohexanol
CAS16327-00-7
Molecular FormulaC7H14O2
Molecular Weight130.187
Structural Identifiers
SMILESCOC1CCCC(C1)O
InChIInChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
InChIKeyANRGBAYCAUTVKN-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Methoxycyclohexanol (CAS 16327-00-7): Procurement-Relevant Identity and Class Overview


cis-3-Methoxycyclohexanol (CAS 16327-00-7) is a chiral 1,3-disubstituted cyclohexanol derivative bearing a methoxy substituent cis to the hydroxyl group at the 3-position, with the specific absolute configuration (1S,3R)-3-methoxycyclohexan-1-ol [1]. It belongs to the cyclohexanol class (MeSH heading: Cyclohexanols) and carries two defined stereogenic centers, distinguishing it from the trans isomer (CAS 844820-96-8) and the racemic 3-methoxycyclohexanol mixture (CAS 89794-53-6) [2]. With a molecular formula C₇H₁₄O₂, molecular weight 130.18 g·mol⁻¹, LogP 0.94, and topological polar surface area 29.5 Ų, it serves as a stereochemically defined building block in asymmetric synthesis and medicinal chemistry programs .

Why cis-3-Methoxycyclohexanol Cannot Be Replaced by Its Trans Isomer or Other 3-Substituted Cyclohexanols


The cis configuration of 3-methoxycyclohexanol is not merely a stereochemical variant but the prerequisite for a defining intramolecular hydrogen bond (IAHB) between the hydroxyl donor and the methoxy acceptor that is geometrically impossible in the trans isomer [1]. This IAHB, quantified at 18.4 kJ·mol⁻¹ via CBS-4M calculations, locks the molecule into a specific conformational population (1aa/1ee equilibria) that responds dramatically to solvent polarity and concentration—behavior entirely absent in trans-3-methoxycyclohexanol, where 1ae and 1ea conformers remain near-equally populated across all conditions tested [1]. Generic substitution with the trans isomer, the racemic mixture, or other 3-substituted cyclohexanols therefore eliminates the predictable conformational control, hydrogen-bond-mediated reactivity, and enzyme-recognizable stereochemistry that define the cis isomer's utility in stereoselective synthesis and catalyst design [2].

Quantitative Evidence Differentiating cis-3-Methoxycyclohexanol from Its Closest Analogs


Intramolecular Hydrogen Bond Strength: cis-3-MCH = 18.4 kJ·mol⁻¹ vs. trans-3-MCH = No IAHB

cis-3-Methoxycyclohexanol (cis-3-MCH) forms a well-characterized intramolecular hydrogen bond (IAHB) between the axial hydroxyl proton and the axial methoxy oxygen, quantified at 18.4 kJ·mol⁻¹ via CBS-4M theoretical calculations and corroborated by ¹H NMR coupling constant analysis and IR spectroscopy [1]. In contrast, trans-3-methoxycyclohexanol (trans-3-MCH) cannot form any IAHB because the hydroxyl and methoxy groups occupy opposite faces of the cyclohexane ring in both major conformers (1ae and 1ea), irrespective of ring flip [1]. The presence of this IAHB fundamentally alters the conformational energy landscape, stabilizing the 1aa conformer in cis-3-MCH by approximately 18.4 kJ·mol⁻¹ relative to what would be expected from steric considerations alone, whereas trans-3-MCH exhibits near-degenerate conformer energies (ΔGae–ea = 0.13–0.84 kJ·mol⁻¹ depending on solvent) [1].

Conformational analysis Hydrogen bonding Stereoelectronic effects

Solvent-Driven Conformational Range: cis-3-MCH Spans 33%–97% 1ee vs. trans-3-MCH Limited to 41%–49% 1ae

The conformational equilibrium of cis-3-MCH is exceptionally sensitive to solvent polarity because the IAHB-stabilized 1aa conformer competes with the 1ee conformer that forms intermolecular hydrogen bonds (IEHB) with polar solvents [1]. In cyclohexane-d₁₂ (C₆D₁₂), the 1ee conformer constitutes only 33% of the population (ΔGee–aa = 1.72 kJ·mol⁻¹), while in DMSO-d₆, 1ee dominates at 97% (ΔGee–aa = −8.41 kJ·mol⁻¹)—a net ΔΔG swing of 10.13 kJ·mol⁻¹ across solvents [1]. By contrast, trans-3-MCH conformational populations are nearly solvent-invariant: the 1ae conformer shifts only from 41% in C₆D₁₂ (ΔGae–ea = 0.84 kJ·mol⁻¹) to 49% in DMSO (ΔGae–ea = 0.13 kJ·mol⁻¹), a ΔΔG range of merely 0.71 kJ·mol⁻¹ [1].

Solvent effects Conformational equilibrium NMR spectroscopy

Concentration-Dependent Conformational Tuning: cis-3-MCH Xee Shifts from 44% to 59% vs. trans-3-MCH No Concentration Effect

cis-3-MCH exhibits a unique concentration-dependent conformational equilibrium driven by competition between intramolecular hydrogen bonding (IAHB, stabilizing 1aa) and intermolecular hydrogen bonding (IEHB, favoring 1ee) at higher concentrations [1]. In CCl₄ (with 10% C₆D₆), the mole fraction of the 1ee conformer (Xee) increases from 44% at 0.05 mol·L⁻¹ to 59% at 0.40 mol·L⁻¹, confirmed by concomitant IR spectral changes showing growth of the IEHB O–H stretching band [1]. For trans-3-MCH, no comparable concentration effect was observed; ¹H NMR coupling constants remained invariant across the same concentration range (0.01–0.40 mol·L⁻¹), consistent with the absence of a competing IAHB [1]. The analogous compound cis-1,3-dimethoxycyclohexane (lacking a hydroxyl donor) also showed no concentration-dependent shift, confirming the IAHB/IEHB competition as the mechanistic origin unique to cis-3-MCH [1].

Concentration effects Intermolecular hydrogen bonding Self-association

Biocatalytic Stereodifferentiation: (R)-Mandelonitrile Lyase Discriminates cis vs. trans Cyanohydrin Products from 3-Methoxycyclohexanone

The enzyme (R)-mandelonitrile lyase (EC 4.1.2.10) catalyzes the enantioselective addition of HCN to 3-methoxycyclohexanone, yielding two distinct diastereomeric products: cis-(1R,3S)-1-hydroxy-3-methoxycyclohexanecarbonitrile and trans-(1R,3R)-1-hydroxy-3-methoxycyclohexanecarbonitrile as separate, enzyme-distinguishable outcomes [1]. This demonstrates that biological catalysts can differentiate the cis and trans configurations at the 1,3-positions of the cyclohexane ring, directly implicating cis-3-MCH as a valuable precursor or mechanistic probe for studying stereoelectronic control in enzymatic reactions compared to its trans counterpart [1]. The cis product retains the stereochemical relationship present in the target compound, confirming that the (1S,3R) configuration of cis-3-MCH maps onto biologically relevant chiral space [2].

Biocatalysis Enzyme stereospecificity Hydroxynitrile lyase

Computed Physicochemical Identity: cis-3-MCH and trans-3-MCH Share LogP/TPSA but Diverge in SMILES-Defined Stereochemistry and MDL Registry

Computed physicochemical descriptors confirm that cis- and trans-3-methoxycyclohexanol are virtually indistinguishable by global properties alone: both have LogP 0.9363, TPSA 29.46 Ų, molecular weight 130.18 g·mol⁻¹, and identical elemental composition C₇H₁₄O₂ . However, their stereochemical identity diverges at the SMILES level—cis is O[C@H]1C[C@@H](OC)CCC1 (MDL MFCD30803021, PubChem CID 51381274) while trans is O[C@H]1C[C@H](OC)CCC1 (MDL MFCD30803022) . This means that any QC workflow relying solely on bulk properties (LogP, mass, TPSA) will fail to discriminate between isomers, necessitating stereospecific analytical methods (chiral NMR shift reagents, polarimetry, or chiral chromatography) to confirm procurement of the intended cis diastereomer . Commercial purity specifications from major vendors range from ≥95% to NLT 98%, with pricing for 100 mg quantities varying from approximately $150 to >$3,000 depending on the supplier and purity tier .

Physicochemical properties Stereochemical identity Quality control

Evidence-Backed Application Scenarios for cis-3-Methoxycyclohexanol (CAS 16327-00-7)


Solvent-Programmable Conformational Switch in Stereoselective Synthesis

The 64-percentage-point solvent-driven conformational shift (33% 1ee in C₆D₁₂ to 97% 1ee in DMSO) demonstrated by Oliveira & Rittner [1] makes cis-3-MCH suitable as a solvent-responsive chiral auxiliary or conformational probe in asymmetric synthesis. A reaction performed in non-polar solvent locks the substrate in the IAHB-stabilized 1aa conformation with both substituents axial; switching to DMSO flips the equilibrium to the diequatorial 1ee conformer. Synthetic chemists designing stereoselective transformations can exploit this conformational gating to dictate which face of the cyclohexane ring is presented to a reagent, a capability that the trans isomer—with its narrow 41–49% 1ae range—cannot provide.

Concentration-Gated Self-Assembly and Supramolecular Building Block

cis-3-MCH's unique concentration-dependent equilibrium (Xee shifts from 44% to 59% over 0.05–0.40 mol·L⁻¹ in CCl₄), driven by IAHB/IEHB competition [1], positions it as a candidate building block for supramolecular architectures where self-association state controls molecular conformation. Unlike trans-3-MCH and cis-1,3-dimethoxycyclohexane, which show no concentration-responsive behavior, cis-3-MCH can be titrated to populate specific conformer ratios for host-guest chemistry or hydrogen-bonded network assembly, enabling concentration as an orthogonal control parameter in complex system design.

Stereochemically Defined Chiral Intermediate for Kinase Inhibitor Programs

The (1S,3R) absolute configuration and dual stereogenic centers of cis-3-MCH map onto the 1,3-disubstituted cyclohexyl motif featured in patent literature on Mnk1/Mnk2 kinase inhibitors (Boehringer Ingelheim, US Patent 8,754,079), where cycloalkyl-containing thienopyrimidines require defined stereochemistry at the cyclohexane ring junction for target engagement [3]. The compound's commercial availability at 97–98% purity from multiple vendors and its classification as a pharmaceutical intermediate support its procurement for medicinal chemistry campaigns requiring a cis-1,3-oxygenated cyclohexane scaffold with confirmed stereochemical integrity.

Biocatalytic Pathway Engineering and Enzyme Substrate Specificity Studies

The demonstrated ability of (R)-mandelonitrile lyase to produce distinct cis and trans diastereomers from 3-methoxycyclohexanone [2] establishes cis-3-MCH as a relevant substrate or product analog for studying hydroxynitrile lyase stereospecificity. Researchers engineering biocatalytic routes to chiral cyanohydrins can use cis-3-MCH as a stereochemical reference standard or as a precursor (via oxidation to 3-methoxycyclohexanone followed by enzymatic HCN addition) to generate the cis-(1R,3S)-cyanohydrin diastereomer, providing access to a chiral 1,3-disubstituted cyclohexane building block not directly accessible from the trans isomer.

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